3-Amino-5-bromobenzofuran-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-bromo-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYOXFWFSPVJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(O2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromobenzofuran-2-carboxylic acid typically involves the bromination of benzofuran derivatives followed by amination. One common method involves the reaction of 5-bromo-2-hydroxybenzonitrile with ethyl bromoacetate to form ethyl 3-amino-5-bromobenzofuran-2-carboxylate, which is then hydrolyzed to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-bromobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogen derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Hydrogen derivatives.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
Synthesis of 3-Amino-5-bromobenzofuran-2-carboxylic Acid
The synthesis of this compound has been explored through various methodologies. One common approach involves the reaction of 5-bromobenzofuran with amino acids under specific conditions, often utilizing catalysts to enhance yield and purity. The compound's synthesis is crucial for its subsequent applications in drug discovery and development.
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Method A | 85 | Reflux in Acetone with Na2CO3 |
| Method B | 78 | Microwave-assisted synthesis |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 100 |
| Candida albicans | 75 |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anticancer Potential
Preliminary studies have also evaluated the anticancer potential of this compound. It has been shown to inhibit the growth of certain cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 20 |
Material Science Applications
In addition to biological applications, this compound is being investigated for its utility in materials science, particularly in the development of organic semiconductors and polymers due to its unique electronic properties.
Organic Electronics
The compound's ability to form stable thin films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research shows that incorporating this compound into polymer matrices can enhance conductivity and stability.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of benzofuran compounds, including this compound. The results demonstrated significant antibacterial activity against resistant strains, highlighting its potential as a lead compound for further development .
Case Study: Cancer Research
In another study focusing on anticancer properties, researchers synthesized several derivatives of this compound and tested their effects on cancer cell proliferation. The results indicated that modifications to the benzofuran structure could enhance potency against specific cancer types .
Mechanism of Action
The mechanism of action of 3-Amino-5-bromobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and bromine functional groups play a crucial role in its biological activity. For instance, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in substituents, heterocyclic cores, or functional groups, leading to variations in physicochemical properties and applications. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number | Key Features |
|---|---|---|---|---|---|
| 3-Amino-5-bromobenzofuran-2-carboxylic acid | C₉H₆BrNO₃ | 272.06 | -NH₂ (C3), -Br (C5), -COOH (C2) | Not provided | Amino group enhances H-bonding |
| 5-Bromobenzo[b]furan-2-carboxylic acid | C₉H₅BrO₃ | 241.04 | -Br (C5), -COOH (C2) | 10242-11-2 | Lacks amino group; simpler structure |
| 3-Amino-5-chloro-benzofuran-2-carboxylic acid methyl ester | C₁₀H₈ClNO₃ | 226.63 | -NH₂ (C3), -Cl (C5), -COOCH₃ (C2) | 406929-36-0 | Chlorine substituent; ester group |
| 5-(2-Chloropyrimidin-5-yl)-furan-2-carboxylic acid | C₉H₅ClN₂O₃ | 232.60 | -Cl-pyrimidine (C5), -COOH (C2) | 893740-76-6* | Furan core; pyrimidine substituent |
| 5-Bromobenzo[b]thiophene-3-carboxylic acid | C₉H₅BrO₂S | 257.10 | -Br (C5), -COOH (C3), thiophene | Not provided | Thiophene core; altered ring system |
Biological Activity
3-Amino-5-bromobenzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is . It features a bromine atom at the 5-position and an amino group at the 3-position of the benzofuran ring, contributing to its unique properties and biological activity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Activity
Benzofuran derivatives, including this compound, have shown promising antimicrobial properties. Studies have demonstrated that they can inhibit various bacterial strains and even exhibit activity against Mycobacterium tuberculosis (MTB) .
2. Anticancer Properties
In vitro studies reveal that this compound has potential anticancer effects. It has been reported to inhibit the proliferation of several cancer cell lines through mechanisms involving apoptosis and modulation of cell cycle progression .
3. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This action suggests a potential therapeutic role in inflammatory diseases .
Case Studies
Several studies have evaluated the biological activity of benzofuran derivatives, including this compound:
- Antimycobacterial Activity : A study found that derivatives of benzofuran showed significant inhibition against M. tuberculosis, with some compounds achieving an IC90 of less than 0.60 µM .
- Anticancer Studies : Research involving various cancer cell lines demonstrated that benzofuran derivatives could induce apoptosis and inhibit cell growth effectively .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
- Modulation of Signaling Pathways : It appears to affect signaling pathways related to cell proliferation and inflammation, although specific targets remain to be fully elucidated .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-5-bromobenzofuran-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential functionalization of the benzofuran core. For example:
Core formation : Construct the benzofuran scaffold via cyclization of substituted salicylaldehydes or via Pd-catalyzed C–H activation .
Bromination : Introduce bromine at the 5-position using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid), guided by directing groups or steric control .
Amination : Install the amino group at the 3-position via Buchwald–Hartwig coupling or nucleophilic substitution, depending on precursor reactivity .
- Optimization : Monitor reaction progress with HPLC or LC-MS. Adjust temperature (e.g., 80–120°C for amination) and catalyst loading (e.g., 5–10 mol% Pd for coupling reactions) to improve yields.
Q. How can purity and structural integrity be validated for this compound?
- Analytical Techniques :
- NMR : Confirm substitution patterns (e.g., ¹H NMR: aromatic protons at δ 6.8–7.5 ppm; ¹³C NMR: carboxylic acid at ~170 ppm) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M−H]⁻ ions matching the molecular weight (theoretical: ~284 g/mol).
Advanced Research Questions
Q. What strategies address low yields in the final amination step of this compound synthesis?
- Root Causes : Steric hindrance from the bromine substituent or competing side reactions (e.g., dehalogenation).
- Solutions :
- Use bulkier ligands (e.g., XPhos) to enhance Pd-catalyzed coupling efficiency .
- Replace conventional bases (e.g., K₂CO₃) with milder alternatives (e.g., Cs₂CO₃) to minimize degradation .
- Pre-functionalize the benzofuran core with protective groups (e.g., acetyl for −NH₂) before bromination .
Q. How does the electronic nature of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Electronic Effects : The electron-withdrawing bromine at C5 reduces electron density at C3, slowing electrophilic substitution but enhancing oxidative addition in Pd-mediated couplings.
- Applications : Leverage the bromine as a leaving group for Suzuki-Miyaura couplings to introduce aryl/heteroaryl moieties for structure-activity relationship (SAR) studies .
Q. Are there computational models to predict the biological activity of this compound?
- Approach : Perform DFT calculations to map electrostatic potentials and HOMO/LUMO distributions, correlating with known benzofuran-based inhibitors (e.g., kinase or enzyme targets) .
- Validation : Compare docking scores (AutoDock Vina) against experimental IC₅₀ values from enzymatic assays .
Contradictions & Challenges
Q. Discrepancies in reported melting points for similar brominated benzofurans: How to resolve?
- Analysis : Variations may arise from polymorphic forms or residual solvents.
- Resolution :
Perform DSC to identify true melting points.
Recrystallize from polar aprotic solvents (e.g., DMF/water) to isolate pure polymorphs .
Q. Conflicting solubility data in polar vs. nonpolar solvents: What factors contribute?
- Key Factors :
- The carboxylic acid group enhances solubility in basic aqueous solutions (pH > 8).
- Bromine and aromaticity reduce solubility in nonpolar solvents.
- Protocol : Use a solubility screen (e.g., DMSO, ethanol, THF, NaOH 0.1M) with UV-Vis quantification .
Applications in Drug Discovery
Q. What pharmacological targets are plausible for this compound derivatives?
- Targets :
- Kinase inhibition : Structural analogs show activity against EGFR or VEGFR .
- Antimicrobial agents : Benzofuran-carboxylic acids disrupt bacterial biofilms .
Safety & Handling
Q. What precautions are critical when handling this compound?
- Safety :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
